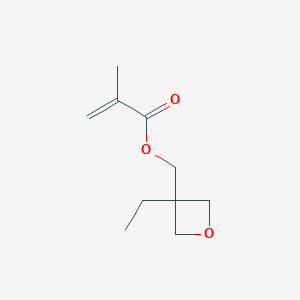

(3-Ethyloxetan-3-yl)methyl methacrylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHKWPIEJYAPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151264-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, (3-ethyl-3-oxetanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151264-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10457203 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37674-57-0 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37674-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of (3-Ethyloxetan-3-yl)methyl methacrylate

An In-depth Technical Guide to the Synthesis and Characterization of (3-Ethyloxetan-3-yl)methyl Methacrylate

Authored by a Senior Application Scientist

Abstract

This compound is a hybrid functional monomer of significant interest in the fields of polymer and materials science. It uniquely combines a methacrylate group, amenable to free-radical polymerization, with an oxetane ring, which can undergo cationic ring-opening polymerization (CROP).[1][2] This dual functionality allows for the development of advanced materials with tailored properties, such as dual-cure systems, and solves common issues like oxygen inhibition in radical curing.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in mechanistic principles and validated laboratory protocols. It is intended for researchers and professionals engaged in drug development, polymer chemistry, and advanced materials formulation.

Introduction: The Rationale for a Hybrid Monomer

In the pursuit of high-performance polymers, monomers that offer multiple polymerization pathways are invaluable. This compound, hereafter referred to as EOMMA, is a prime example. Its structure incorporates two key reactive moieties:

-

A Methacrylate Group: This vinyl group is readily polymerized through free-radical mechanisms, often initiated by thermal or photoinitiators. This is a cornerstone of acrylic polymer chemistry.

-

An Oxetane Ring: This four-membered cyclic ether possesses significant ring strain (approximately 107 kJ/mol), making it susceptible to cationic ring-opening polymerization (CROP).[3] This process, typically initiated by strong acids or cationic photoinitiators, results in the formation of a polyether backbone.[4][5]

This combination allows for sequential or simultaneous curing processes, leading to interpenetrating polymer networks (IPNs) with enhanced mechanical and thermal properties. The oxetane moiety also imparts desirable characteristics such as low viscosity and good solubility in many organic solvents.[6] The 3,3-disubstituted pattern of the oxetane ring is particularly useful as it avoids the creation of a new chiral center upon synthesis.[7]

Synthesis of this compound

The synthesis of EOMMA is achieved through a classic esterification reaction, specifically the reaction of (3-Ethyloxetan-3-yl)methanol with methacryloyl chloride.

Reaction Mechanism and Stoichiometry

The underlying mechanism is a nucleophilic acyl substitution . The lone pair of electrons on the hydroxyl oxygen of (3-Ethyloxetan-3-yl)methanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of methacryloyl chloride.[8][9] The high reactivity of the acyl chloride makes it an excellent reagent for this transformation.[10] The reaction proceeds via a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The liberated hydrogen chloride (HCl) is neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, driving the reaction to completion.[11]

Caption: Workflow for the synthesis and purification of EOMMA.

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system. Each step is chosen to control the reaction's kinetics, maximize yield, and ensure the stability of the final product.

Materials & Equipment:

-

(3-Ethyloxetan-3-yl)methanol

-

Methacryloyl chloride (freshly distilled)

-

Triethylamine (distilled from CaH₂)

-

Anhydrous Dichloromethane (DCM)

-

Monomethoxyhydroquinone (MEHQ) or Butylated hydroxytoluene (BHT) as an inhibitor[11]

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen inlet

Step-by-Step Methodology:

-

System Preparation (Inert Environment): Assemble the glassware and flame-dry under vacuum. Allow to cool under a positive pressure of dry nitrogen. This is critical as methacryloyl chloride reacts vigorously with water.[9][10]

-

Reagent Charging (Stoichiometry & Inhibition): In the reaction flask, dissolve (3-Ethyloxetan-3-yl)methanol (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM. The slight excess of base ensures complete neutralization of the HCl byproduct.[11] Add a catalytic amount of MEHQ inhibitor (e.g., 200 ppm) to prevent premature polymerization of the methacrylate group.[11]

-

Controlling Reaction Kinetics (Temperature): Cool the stirred solution to 0 °C using an ice-water bath. This mitigates the exothermic nature of the reaction, preventing side reactions and potential polymerization.[11]

-

Acyl Chloride Addition (Rate Control): Dissolve methacryloyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the alcohol/amine mixture over 30-60 minutes. A white precipitate of triethylamine hydrochloride will form. The slow addition is paramount to maintain temperature control.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation (Purification Prelude): Filter the reaction mixture to remove the triethylamine hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any residual acid), and brine.[11]

-

Final Purification (Purity Assurance): Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product as a clear, colorless to light yellow liquid.[6][11][12]

Comprehensive Characterization

Thorough characterization is essential to confirm the chemical structure and purity of the synthesized EOMMA.

Caption: Logical workflow for the structural and purity validation of EOMMA.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective technique for identifying the key functional groups present in the molecule.

-

Protocol: A drop of the neat liquid sample is placed between two NaCl or KBr salt plates. The spectrum is recorded over a wavenumber range of 4000 to 600 cm⁻¹.

-

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2970-2880 | C-H Stretch (sp³) | Ethyl, Methylene |

| ~1720 | C=O Stretch | Ester (Methacrylate) |

| ~1638 | C=C Stretch | Alkene (Methacrylate) |

| ~1160 | C-O Stretch (Ester) | Ester Linkage |

| ~950 | C-O-C Symmetric Stretch | Oxetane Ring |

(Note: Peak positions are approximate. The C=O and C=C stretches are highly characteristic for methacrylates.[13][14])

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural elucidation by mapping the carbon-hydrogen framework.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are then acquired.

-

Expected ¹H NMR Signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 and ~5.6 | s, s | 1H, 1H | CH₂ =C (vinyl protons) |

| ~4.3 | s | 2H | -O-CH₂ -Oxetane |

| ~4.5 and ~4.4 | d, d | 2H, 2H | Oxetane ring CH₂ |

| ~1.9 | s | 3H | C=C-CH₃ (methacrylate methyl) |

| ~1.8 | q | 2H | -CH₂ -CH₃ (ethyl group) |

| ~0.9 | t | 3H | -CH₂-CH₃ (ethyl group) |

-

Expected ¹³C NMR Signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (ester carbonyl) |

| ~136 | C=C -CH₃ (quaternary alkene) |

| ~126 | C H₂=C (vinyl) |

| ~80 | Oxetane ring C H₂ |

| ~70 | -O-C H₂-Oxetane |

| ~43 | Oxetane quaternary C |

| ~26 | -C H₂-CH₃ (ethyl group) |

| ~18 | C=C-C H₃ (methacrylate methyl) |

| ~8 | -CH₂-C H₃ (ethyl group) |

(Note: Chemical shifts are predictive and based on analogous structures.[15][16])

3.1.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

-

Protocol: The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source.

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular formula C₁₀H₁₆O₃.

Physical Properties

A summary of the key physical properties of EOMMA is provided below.

| Property | Value |

| CAS Number | 37674-57-0[1][17] |

| Molecular Formula | C₁₀H₁₆O₃[17][18] |

| Molecular Weight | 184.23 g/mol [17][18] |

| Appearance | Colorless to light yellow liquid[6] |

| Purity (Typical) | >98.0% (GC) |

Reactivity and Polymerization Pathways

The true utility of EOMMA lies in its ability to undergo polymerization through two distinct, non-interfering mechanisms.

Caption: Distinct polymerization routes available for the EOMMA monomer.

-

Free-Radical Polymerization: Initiated by heat or UV light in the presence of a radical source (e.g., AIBN, benzoyl peroxide), the methacrylate C=C double bond polymerizes to form a polymethacrylate chain.

-

Cationic Ring-Opening Polymerization (CROP): In the presence of a cationic initiator, the oxygen atom of the oxetane ring is protonated or complexed, creating an active oxonium ion.[19] This active site is then attacked by the oxygen of another monomer molecule, propagating the chain and forming a polyether structure.[19][20][21] This reaction can proceed via an activated chain end (ACE) or activated monomer (AM) mechanism.[20][21]

Conclusion

This compound is a versatile monomer whose synthesis via esterification is straightforward and scalable. The presented protocols for its synthesis, purification, and characterization provide a robust framework for obtaining high-purity material. Its successful characterization hinges on a combination of spectroscopic techniques (FT-IR, NMR, MS), each providing a unique piece of structural evidence. The dual-polymerization capability of EOMMA makes it a valuable building block for creating advanced polymeric materials with tailored properties for a wide range of applications, from specialty coatings and adhesives to complex biomaterials.

References

- 1. This compound | 37674-57-0 [chemicalbook.com]

- 2. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]

- 3. benchchem.com [benchchem.com]

- 4. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. China this compound CAS 37674-57-0 factory and manufacturers | Unilong [unilongmaterial.com]

- 7. Oxetanes - Enamine [enamine.net]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. vandemark.com [vandemark.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Methyl methacrylate(80-62-6) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. chembk.com [chembk.com]

- 18. echemi.com [echemi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

A Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Ethyloxetan-3-yl)methyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Ethyloxetan-3-yl)methyl methacrylate. As a valuable monomer in polymer chemistry and a potential building block in medicinal chemistry, a thorough understanding of its structural characterization by NMR is paramount. This guide, written from the perspective of a Senior Application Scientist, delves into the causality behind spectral features, offering field-proven insights into the interpretation of the NMR data for this specific molecule.

Introduction

This compound is a bifunctional molecule containing a strained oxetane ring and a polymerizable methacrylate group. The oxetane moiety is of significant interest in medicinal chemistry as it can serve as a metabolically stable surrogate for gem-dimethyl or carbonyl groups, potentially improving the physicochemical properties of drug candidates. The methacrylate group allows for its incorporation into polymers, leading to materials with unique properties imparted by the oxetane ring, such as increased hydrophilicity and potential for post-polymerization modification.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from related structures.

Molecular Structure and Atom Numbering

To facilitate the spectral analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering system will be used consistently throughout the guide to correlate specific atoms with their corresponding NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of chemical shifts of similar structural motifs found in oxetanes and methacrylates. The chemical environment of each proton determines its resonance frequency (chemical shift), and the neighboring protons influence the signal's multiplicity through spin-spin coupling.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H9a, H9b | ~6.1 and ~5.5 | d, d | J ≈ 1.5 | Vinyl protons |

| H1a, H1b | ~4.5 - 4.3 | ABq | J ≈ 6-8 | Oxetane CH₂ |

| H2a, H2b | ~4.5 - 4.3 | ABq | J ≈ 6-8 | Oxetane CH₂ |

| H5 | ~4.2 | s | - | Methylene linker |

| H10 | ~1.9 | s | - | Methacrylate CH₃ |

| H11 | ~1.8 | q | J ≈ 7.5 | Ethyl CH₂ |

| H12 | ~0.9 | t | J ≈ 7.5 | Ethyl CH₃ |

In-depth Analysis of the Predicted ¹H NMR Spectrum

-

Vinyl Protons (H9a, H9b, ~6.1 and ~5.5 ppm): The two protons on the terminal double bond of the methacrylate group are diastereotopic and will appear as two distinct signals. The proton cis to the carbonyl group (H9b) is expected to be more shielded and appear at a lower chemical shift (~5.5 ppm) compared to the proton trans to the carbonyl group (H9a, ~6.1 ppm). Both signals will likely appear as doublets due to geminal coupling, with a small coupling constant (J ≈ 1.5 Hz).

-

Oxetane Methylene Protons (H1, H2, ~4.5 - 4.3 ppm): The two methylene groups of the oxetane ring (C1 and C2) are chemically equivalent due to symmetry but the protons within each methylene group are diastereotopic. They are adjacent to a stereocenter (C3). This will result in a complex second-order splitting pattern, likely an AB quartet for each methylene group. These protons are deshielded due to the adjacent oxygen atom, hence their downfield chemical shift.

-

Methylene Linker Protons (H5, ~4.2 ppm): The two protons of the methylene group linking the oxetane ring to the methacrylate ester are expected to appear as a singlet. These protons are deshielded by the adjacent oxygen atom of the ester and the quaternary carbon of the oxetane.

-

Methacrylate Methyl Protons (H10, ~1.9 ppm): The methyl group attached to the double bond of the methacrylate moiety will appear as a singlet in the vinylic methyl region of the spectrum.

-

Ethyl Group Protons (H11, H12, ~1.8 and ~0.9 ppm): The ethyl group attached to the quaternary carbon of the oxetane ring will give rise to a quartet for the methylene protons (H11) and a triplet for the methyl protons (H12). The quartet arises from coupling to the three protons of the adjacent methyl group, and the triplet arises from coupling to the two protons of the adjacent methylene group. The methylene protons (H11) are more deshielded as they are closer to the oxetane ring.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C7 | ~167 | Carbonyl (C=O) |

| C8 | ~136 | Quaternary vinyl C |

| C9 | ~125 | Terminal vinyl CH₂ |

| C1, C2 | ~78 | Oxetane CH₂ |

| C5 | ~72 | Methylene linker |

| C3 | ~42 | Quaternary oxetane C |

| C11 | ~28 | Ethyl CH₂ |

| C10 | ~18 | Methacrylate CH₃ |

| C12 | ~8 | Ethyl CH₃ |

In-depth Analysis of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C7, ~167 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule and will appear at a characteristic downfield chemical shift.

-

Vinyl Carbons (C8, C9, ~136 and ~125 ppm): The two sp² hybridized carbons of the methacrylate double bond will appear in the vinylic region of the spectrum. The quaternary carbon (C8) will be at a lower field than the terminal methylene carbon (C9).

-

Oxetane Carbons (C1, C2, C3, ~78 and ~42 ppm): The two methylene carbons of the oxetane ring (C1 and C2) are equivalent and will appear as a single peak around 78 ppm, deshielded by the ring oxygen. The quaternary carbon of the oxetane ring (C3) will be more shielded, appearing around 42 ppm.

-

Methylene Linker Carbon (C5, ~72 ppm): The carbon of the methylene group connecting the oxetane and methacrylate moieties will be deshielded by the adjacent oxygen and the quaternary carbon, appearing around 72 ppm.

-

Alkyl Carbons (C10, C11, C12, ~28, ~18, and ~8 ppm): The remaining sp³ hybridized carbons of the ethyl and methacrylate methyl groups will appear in the upfield region of the spectrum, with their chemical shifts determined by their local electronic environment.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data, the following protocol provides a reliable starting point.

1. Sample Preparation:

- Weigh approximately 10-20 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good dissolving power for many organic molecules and its single deuterium lock signal.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can reference to the residual solvent peak).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and match the probe for both ¹H and ¹³C frequencies.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

- For ¹H NMR:

- Acquire a standard one-dimensional proton spectrum.

- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- For ¹³C NMR:

- Acquire a proton-decoupled ¹³C spectrum.

- Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds (longer delays may be needed for quaternary carbons), and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

- 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).

- Phase correct the spectra to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Self-Validating System and Trustworthiness

The presented protocol and spectral interpretation form a self-validating system. The integration of the ¹H NMR signals should correspond to the number of protons in the molecule. The splitting patterns must be consistent with the neighboring protons. Furthermore, the correlations observed in 2D NMR experiments (if performed) must align with the proposed structure and the 1D spectral assignments. Any deviation would indicate either an incorrect assignment or the presence of impurities.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a solid foundation for its structural characterization. By understanding the principles behind the predicted chemical shifts and coupling patterns, researchers and scientists can confidently interpret experimental data, verify the structure and purity of their samples, and advance their work in polymer science and drug development. The provided experimental protocol offers a robust method for obtaining high-quality NMR data for this and similar molecules.

An In-depth Technical Guide to the Health and Safety Profile of (3-Ethyloxetan-3-yl)methyl Methacrylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for (3-Ethyloxetan-3-yl)methyl methacrylate (CAS No. 37674-57-0), a functional monomer increasingly utilized in the development of advanced polymers and materials. As a Senior Application Scientist, the following sections synthesize critical data from Material Safety Data Sheets (MSDS) with practical, field-proven insights to ensure safe and effective handling in a research and development setting. The underlying principle of this guide is not merely to state protocols but to explain the scientific rationale, fostering a proactive safety culture built on understanding.

Section 1: Chemical and Physical Identity

This compound, also known as oxetane methacrylate (OXMA), is a unique monomer possessing both a free-radical polymerizable methacrylate group and a cationic polymerizable oxetane ring.[1] This dual functionality makes it a valuable component in hybrid curing systems, offering enhanced properties such as improved adhesion, abrasion resistance, and rapid curing under UV irradiation.[2] Understanding its physical and chemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 37674-57-0 | [3][4][5] |

| Molecular Formula | C10H16O3 | [3][4] |

| Molecular Weight | 184.23 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [4][6] |

| Boiling Point | 239.0 °C @ 760 Torr | [7] |

| Density | 1.004 - 1.02 g/mL | [6][7] |

| Flash Point | 93 °C (Combustible Liquid) | [6] |

| Refractive Index | ~1.454 | [7] |

The combustible nature of this liquid (Flash Point > 93°C) dictates that it must be kept away from open flames, hot surfaces, and sparks.[6][8] Its relatively low volatility at room temperature reduces, but does not eliminate, the risk of vapor inhalation compared to more volatile methacrylates.

Section 2: Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is paramount. The Globally Harmonized System (GHS) provides a standardized framework for communicating these risks. While some sources indicate no signal word is required, others classify it with specific hazards that demand careful attention.[3]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation. | |

| Hazardous to the Aquatic Environment (Long-term) | Chronic 3 | H412: Harmful to aquatic life with long lasting effects. | None |

Note: GHS classifications can vary between suppliers. The above table represents a consolidation of potential hazards identified in available safety data sheets.[3]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and the potential for inducing skin sensitization. Methacrylates as a class are known skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis).[9][10] This causality is critical to understand: the initial exposures may only cause mild irritation, but they can prime the immune system, leading to a more severe reaction upon subsequent contact. Therefore, preventing initial skin contact is not just about avoiding immediate irritation but about preventing long-term sensitization.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling this chemical is to work in a well-ventilated area.[3][11][12] For procedures that may generate aerosols or mists, or when heating the material, a chemical fume hood is mandatory.[13] All equipment used for handling, including containers and transfer lines, must be electrically grounded to prevent the buildup of static electricity, which could serve as an ignition source.[11][12]

Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it must be based on a risk assessment of the specific procedure being performed.

-

Eye Protection : Tightly fitting safety goggles with side-shields are required to protect against splashes.[3] Standard safety glasses do not provide adequate protection from chemical splashes.

-

Skin Protection :

-

Gloves : Chemical-resistant gloves are essential. Given the methacrylate chemistry, butyl rubber or polyvinyl alcohol gloves are often recommended.[13] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[3] Always wash hands after removing gloves.[3]

-

Lab Coat/Protective Clothing : A standard lab coat should be worn. For larger quantities or tasks with a higher splash potential, a chemically resistant apron or suit is advisable.[3][14]

-

-

Respiratory Protection : Under conditions of adequate ventilation, respiratory protection is typically not required. However, if vapors or mists are generated and engineering controls cannot maintain exposure below acceptable limits, a full-face respirator with an appropriate organic vapor cartridge should be used.[3]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

Section 4: Handling, Storage, and Emergency Procedures

Proper handling and storage are critical for maintaining the stability of the monomer and ensuring laboratory safety.

Safe Handling and Storage

-

Handling : Avoid contact with skin and eyes and inhalation of vapors.[3][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] The recommended storage temperature is typically below 15°C in a dark place to prevent premature polymerization.[6] This material is often stabilized with an inhibitor like MEHQ (Monomethyl ether hydroquinone), which requires the presence of dissolved oxygen to be effective.[13] Therefore, do not store under an inert atmosphere.[13] Keep away from heat, incompatible materials such as strong acids and bases, and sources of ignition.[11]

Emergency Procedures

A clear, rehearsed emergency plan is essential. The following diagram outlines the immediate steps to be taken in the event of an accidental exposure or spill.

Caption: Emergency response protocol for this compound.

-

First Aid Measures :

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] Consult a doctor if irritation persists.[3]

-

Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and call a poison control center or doctor immediately.[3] Never give anything by mouth to an unconscious person.[3]

-

-

Fire-Fighting Measures : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[3] Water mist may be used to cool closed containers.[11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][11]

-

Accidental Release Measures : For a spill, evacuate the area and remove all sources of ignition.[3] Wear appropriate PPE. Prevent the chemical from entering drains.[3] Contain the spill using an inert absorbent material (e.g., sand, sawdust), and collect it into a suitable, closed container for disposal using non-sparking tools.[3][11][12]

Section 5: Stability, Reactivity, and Disposal

-

Reactivity and Stability : The product is generally stable under recommended storage conditions. However, it can undergo rapid, exothermic polymerization if exposed to heat, sunlight, or incompatible materials. This uncontrolled polymerization can generate significant heat and pressure, potentially leading to the rupture of closed containers.[13]

-

Incompatible Materials : Avoid contact with strong acids and strong bases.[11]

-

Disposal : Disposal must be conducted in accordance with all local, state, and federal regulations.[3][12] The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration.[3] Do not allow the product to enter sewer systems or waterways.[3]

References

- 1. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]

- 2. watson-int.com [watson-int.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 37674-57-0 [chemicalbook.com]

- 6. This compound | 37674-57-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3-Ethyl-3-methacryloxymethyloxetane | CAS 37674-57-0 | China Manufacturer [gmchemix.com]

- 8. This compound | 37674-57-0 | TCI AMERICA [tcichemicals.com]

- 9. epa.gov [epa.gov]

- 10. ecetoc.org [ecetoc.org]

- 11. fishersci.com [fishersci.com]

- 12. chemical-concepts.com [chemical-concepts.com]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. carlroth.com [carlroth.com]

The Energetic Heart of a Monomer: A Guide to the Ring Strain Energy of 3-Ethyloxetane in Methacrylate Systems

An In-Depth Technical Guide

Abstract

The four-membered oxetane ring is a potent functional group in modern polymer science, prized for the high thermodynamic driving force it provides for ring-opening polymerization. This energy is a direct consequence of its significant ring strain. This guide provides a detailed examination of the ring strain energy (RSE) of the 3-ethyloxetane moiety, particularly within the context of the bifunctional (3-Ethyloxetan-3-yl)methyl methacrylate monomer. We will explore the theoretical underpinnings of this strain, present both experimental and computational methodologies for its quantification, and discuss its profound implications for cationic polymerization kinetics and the properties of the resulting materials. This document is intended for researchers, polymer scientists, and formulation chemists engaged in the development of advanced materials such as low-shrinkage coatings, adhesives, and 3D printing resins.

The Theoretical Framework: Understanding Strain in Cyclic Ethers

In organic chemistry, ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from the ideal values for a given hybridization state.[1] This strain is a combination of three key factors:

-

Angle Strain (Baeyer Strain): The compression or expansion of bond angles from their optimal values. For an sp³-hybridized carbon, the ideal angle is ~109.5°. In the nearly planar oxetane ring, the internal angles are forced to be much closer to 90°, creating substantial angle strain.[2]

-

Torsional Strain (Pitzer Strain): Strain caused by eclipsing interactions between bonds on adjacent atoms. The rigid, puckered conformation of the oxetane ring does not completely alleviate these interactions.

-

Transannular Strain (Prelog Strain): Repulsive van der Waals interactions between substituents across the ring.

The oxetane ring possesses a significant amount of stored potential energy due to these combined strains. The accepted ring strain energy for the parent oxetane molecule is approximately 25.5 kcal/mol (106 kJ/mol) .[2][3] This value is dramatically higher than that of its five-membered counterpart, tetrahydrofuran (THF, ~5.6 kcal/mol), and comparable to the highly reactive three-membered oxirane (epoxide) ring (~27.3 kcal/mol).[2][4] This high stored energy is the primary thermodynamic driving force for the highly favorable ring-opening polymerization process.[5][6]

The specific monomer of interest, this compound, features an ethyl group at the 3-position. While substituents can slightly alter the exact RSE, the contribution from the core four-membered ring architecture is by far the dominant energetic factor.

The Monomer of Interest: this compound

This molecule, often referred to by its CAS Number 37674-57-0, is a hybrid monomer possessing two distinct polymerizable groups.[7][8][9][10] This dual functionality is key to its utility in advanced material formulations.

-

Oxetane Ring: Undergoes cationic ring-opening polymerization (CROP), initiated by Lewis or Brønsted acids.[3][11] This process is driven by the release of the aforementioned ring strain.

-

Methacrylate Group: Undergoes traditional free-radical polymerization, typically initiated by UV light in the presence of a photoinitiator.

This structure allows for the creation of cross-linked networks with unique properties. The ring-opening of the oxetane provides benefits such as exceptionally low volume shrinkage during curing, a common problem with purely acrylate/methacrylate systems.[8]

Caption: Structure of this compound.

Quantification of Ring Strain Energy

The RSE is not a directly measurable quantity. Instead, it is determined by comparing the enthalpy of the strained cyclic molecule to that of a hypothetical, strain-free acyclic analogue.[12][13] This can be achieved through both experimental and computational methods.

Experimental Protocol: Calorimetric Determination

The most direct experimental route to quantifying the energetic consequences of ring strain is by measuring the heat of polymerization (ΔHₚ). For a ring-opening polymerization, the ΔHₚ is dominated by the energy released from the ring strain, with minor contributions from phase changes and differences in solvation.

Methodology: Differential Scanning Calorimetry (DSC) for Cationic Polymerization

This protocol outlines the determination of the heat of polymerization for the oxetane moiety.

-

Sample Preparation:

-

Prepare a formulation in a tared aluminum DSC pan. A typical formulation consists of:

-

This compound monomer (e.g., 5-10 mg).

-

A suitable cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt with a non-nucleophilic counter-anion like SbF₆⁻) at a concentration of 1-3 mol%.[5]

-

Ensure homogenous mixing. Seal the pan hermetically.

-

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

-

Instrument Setup (Photo-DSC):

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature below the reaction onset (e.g., 25°C).

-

Use a UV light source of appropriate wavelength (e.g., 365 nm) and intensity, calibrated to deliver a consistent energy dose to the sample.

-

-

Measurement:

-

Begin recording the heat flow signal.

-

Initiate polymerization by opening the UV shutter.

-

An exothermic peak will be observed as the polymerization proceeds. Continue the isothermal measurement until the heat flow signal returns to the baseline, indicating the reaction is complete.

-

Perform a second run on the same, now polymerized, sample under the same conditions to obtain a baseline for subtraction.

-

-

Data Analysis:

-

Integrate the area of the exothermic peak from the first run (after baseline subtraction) to determine the total heat evolved (in Joules).

-

Divide the total heat by the initial mass of the monomer to obtain the specific heat of polymerization (ΔHₚ in J/g).

-

Convert this value to the molar enthalpy of polymerization (in kJ/mol) using the monomer's molecular weight (184.23 g/mol ). This molar enthalpy is a strong experimental proxy for the ring strain energy of the 3-ethyloxetane ring.

-

Computational Protocol: Ab Initio Calculation

Computational chemistry provides a powerful, non-destructive method for calculating RSE with high accuracy.[14][15] The most robust method involves the use of a homodesmotic reaction . This is a type of theoretical reaction where the number of bonds of each formal type (e.g., C-C, C-O, C-H) and the hybridization states of the atoms are conserved on both the reactant and product sides.[12] This ensures that the calculated reaction enthalpy (ΔH_rxn) isolates the energy associated purely with the ring strain.

Methodology: DFT Calculation of RSE

Caption: Workflow for Computational RSE Determination.

-

Define the Homodesmotic Reaction:

-

A suitable reaction for 3-ethyloxetane must break open the ring into acyclic fragments while preserving the count of all bond types. For 3-ethyloxetane, a possible reaction is:

-

3-Ethyloxetane + 2 Propane + Diethyl Ether → 2-Methylbutane + 2-Pentanol

-

-

Causality: This reaction ensures that the number of C(sp³)-C(sp³), C(sp³)-O, and C(sp³)-H bonds are identical on both sides. The energy difference, therefore, stems primarily from the release of strain in the oxetane ring.

-

-

Structure Optimization and Energy Calculation:

-

Using quantum chemistry software (e.g., Gaussian, Q-Chem), build the 3D structures of all five molecules in the chosen reaction.

-

Perform a geometry optimization for each molecule using a reliable Density Functional Theory (DFT) method, such as B3LYP with the 6-31G(d,p) basis set. This finds the lowest energy conformation for each species.[16][17]

-

Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

-

Calculate Reaction Enthalpy:

-

The total electronic energy (E) and the ZPVE are summed for each molecule to get the enthalpy at 0 K (H₀ = E + ZPVE).

-

The reaction enthalpy is calculated as:

-

ΔH_rxn = ΣH₀(products) - ΣH₀(reactants)

-

-

-

Determine Ring Strain Energy:

-

The RSE is the negative of the calculated reaction enthalpy:

-

RSE = -ΔH_rxn

-

-

A negative ΔH_rxn indicates an exothermic reaction, meaning the products are more stable than the reactants. This energy difference is attributed to the strain released from the cyclic reactant.

-

Data Summary: RSE in Context

To appreciate the reactivity of the oxetane ring, it is useful to compare its RSE with other common cyclic ethers.

| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) | Relative Reactivity in CROP |

| Oxirane (Epoxide) | 3 | ~27.3[2] | Very High |

| Oxetane | 4 | ~25.5 [2][4] | High |

| Tetrahydrofuran (THF) | 5 | ~5.6[2] | Moderate |

| Tetrahydropyran (THP) | 6 | ~1.3 | Low / Unfavorable |

Implications for Polymerization and Material Properties

The high RSE of the oxetane ring in the methacrylate monomer has direct and significant consequences for its polymerization behavior and the final properties of the cured material.

Caption: Mechanism of Cationic Ring-Opening Polymerization.

-

High Reactivity: The ~25.5 kcal/mol of stored energy provides a powerful thermodynamic driving force for polymerization.[5] This translates to rapid curing speeds upon initiation, which is highly desirable in applications like UV-cured coatings and stereolithography (3D printing).[8]

-

Low Volume Shrinkage: Most polymerization processes involve converting longer-range van der Waals interactions between monomer molecules into shorter-range covalent bonds, leading to a significant increase in density and thus, volume shrinkage. In ring-opening polymerization, the breaking of a covalent bond within the ring partially offsets the volume reduction from the formation of new bonds between monomers. This results in significantly lower shrinkage compared to pure (meth)acrylate systems, leading to reduced internal stress, better substrate adhesion, and improved dimensional accuracy in finished parts.

-

"Living" Polymerization Characteristics: The cationic ring-opening of oxetanes can proceed via a "living" mechanism under specific conditions (e.g., with appropriate initiators and purified reagents).[6] This allows for precise control over polymer molecular weight and the synthesis of well-defined block copolymers.

Conclusion

The ring strain energy of the 3-ethyloxetane ring, at approximately 25.5 kcal/mol, is not merely a theoretical curiosity but the central driver of its chemical utility in advanced monomer systems like this compound. This stored energy dictates the monomer's high reactivity in cationic polymerization and is directly responsible for the desirable material property of low volume shrinkage upon curing. A thorough understanding of this energetic landscape, quantifiable through both calorimetric and computational methods as detailed in this guide, is essential for scientists and engineers seeking to harness the full potential of oxetane chemistry to design next-generation polymers with superior performance characteristics.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Polyoxetane - Wikipedia [en.wikipedia.org]

- 6. radtech.org [radtech.org]

- 7. This compound | 37674-57-0 [chemicalbook.com]

- 8. 3-Ethyl-3-methacryloxymethyloxetane | CAS 37674-57-0 | China Manufacturer [gmchemix.com]

- 9. dakenchem.com [dakenchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

Unveiling the Basicity of the Oxetane Oxygen in (3-Ethyloxetan-3-yl)methyl Methacrylate: A Guide for Advanced Applications

An In-Depth Technical Guide

Abstract

The oxetane motif has emerged as a privileged structural unit in medicinal chemistry and material science, valued for its ability to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] Central to its utility is the Lewis basicity of the endocyclic oxygen atom, which dictates its role in hydrogen bonding, molecular recognition, and reaction initiation. This guide provides a comprehensive technical analysis of the factors governing the basicity of the oxygen atom in (3-Ethyloxetan-3-yl)methyl methacrylate, a functional monomer with dual polymerization capabilities.[3] We will dissect the interplay of ring strain, substituent electronic effects, and steric hindrance, and present validated methodologies for the experimental and computational determination of its basicity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this versatile building block.

The Oxetane Oxygen: An Introduction to its Enhanced Basicity

Ethers are generally considered weak bases, capable of being protonated only by strong acids.[4] However, cyclic ethers exhibit basicities that are highly dependent on ring size. The four-membered oxetane ring possesses a significant ring strain (approximately 106 kJ·mol⁻¹ or 25.5 kcal/mol), a value comparable to that of an oxirane (epoxide) and substantially greater than that of tetrahydrofuran (THF).[5][6]

This high ring strain forces the C-O-C bond angle to be compressed (approx. 90.2°) relative to the ideal tetrahedral angle (109.5°) found in acyclic ethers.[7] This geometric constraint leads to two critical consequences that enhance the oxygen's basicity:

-

Rehybridization and Lone Pair Availability: The strained bond angles increase the p-character of the carbon-oxygen bonds within the ring. To maintain orthogonality, the exocyclic lone pair orbitals of the oxygen atom gain more s-character. This effectively pushes the lone pairs away from the nucleus and makes them more diffuse and accessible for interaction with electrophiles and hydrogen bond donors.[7]

-

Exposure of Lone Pairs: The nearly planar geometry of the oxetane ring exposes the oxygen's lone pairs, making them sterically accessible.[6][7][8]

Collectively, these factors make the oxetane oxygen a potent Lewis base and an excellent hydrogen-bond acceptor, often competing with or surpassing carbonyl groups found in ketones and esters.[6][7][8]

Modulating Basicity: Electronic and Steric Effects of Substituents

The intrinsic basicity of the parent oxetane ring is further tuned by the substituents at the C3 position in this compound.

Inductive Effects

-

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is electron-donating through a positive inductive effect (+I). It pushes electron density into the oxetane ring, marginally increasing the electron density on the oxygen atom and thereby enhancing its basicity.

-

(Methacryloyloxymethyl) Group (-CH₂OC(O)C(CH₃)=CH₂): This substituent presents a more complex electronic profile. The ester moiety within the methacrylate group is strongly electron-withdrawing due to the high electronegativity of its two oxygen atoms and resonance stabilization of the carbonyl group. This negative inductive effect (-I) is transmitted through the methylene spacer to the C3 carbon of the oxetane ring. This effect would be expected to pull electron density away from the ring system, thereby decreasing the basicity of the oxetane oxygen.

It is crucial to recognize that the oxetane ring itself can exert a powerful inductive electron-withdrawing effect on adjacent functional groups. For instance, an oxetane placed alpha to an amine has been shown to reduce the amine's pKₐ by as much as 2.7 units.[1] In our target molecule, there is a competitive interplay: the electron-donating ethyl group versus the electron-withdrawing methacryloyloxymethyl group, both influencing the final electron density on the endocyclic oxygen.

Steric Effects

The presence of two bulky substituents at the C3 position (3,3-disubstitution) introduces significant steric hindrance around the oxetane ring. While the lone pairs of the oxygen at C1 are somewhat removed from the C3 substituents, this steric bulk can influence the approach of large Lewis acids or solvating molecules.[9][10] However, for protonation by small electrophiles like H⁺, the steric effect of C3 substituents is generally less impactful on the oxygen's intrinsic basicity compared to the electronic effects. It is noteworthy that 3,3-disubstituted oxetanes are generally more stable to ring-opening under acidic conditions than other substitution patterns, a factor attributable to both steric and electronic influences.[11]

Below is a diagram illustrating the key electronic influences on the oxetane oxygen.

Caption: Electronic effects of substituents on the oxetane oxygen.

Methodologies for Basicity Determination

Quantifying the basicity of the oxetane oxygen is essential for predicting its behavior. Basicity is typically expressed as the pKₐ of the conjugate acid (pKBH⁺).

Experimental Protocol: NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the pKₐ of weakly basic compounds like ethers.[12][13] The principle relies on monitoring the change in the chemical shift of protons adjacent to the oxygen atom as the molecule is progressively protonated in a solution of increasing acidity.

Step-by-Step Methodology:

-

Preparation of Acid Solutions: Prepare a series of solutions of a strong acid (e.g., H₂SO₄) in an appropriate deuterated solvent, covering a wide range of acidities. The Hammett acidity function (H₀) for each solution must be known.[13]

-

Sample Preparation: Dissolve a precise concentration of this compound in each acid solution. An internal reference standard may be included.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis:

-

Identify the protons alpha to the oxetane oxygen (the -CH₂- groups at positions 2 and 4).

-

Measure the chemical shift (δ) of these protons in each spectrum.

-

Plot the observed chemical shift (δ) against the Hammett acidity function (H₀) of the solutions. This will generate a sigmoidal titration curve.[13]

-

The inflection point of this curve corresponds to the H₀ value at which the ether is half-protonated. This H₀ value is taken as the pKₐ of the conjugate acid (pKBH⁺).[13]

-

-

Causality: The chemical shift of the alpha-protons is highly sensitive to the protonation state of the adjacent oxygen. In the neutral ether, the oxygen's lone pairs provide some shielding. Upon protonation, the oxygen becomes positively charged and strongly deshielding, causing a significant downfield shift in the alpha-protons' resonance. The sigmoidal curve directly maps this electronic transition as a function of acidity.

Computational Protocol: pKₐ Prediction via a Thermodynamic Cycle

For molecules that are difficult to synthesize or handle, computational chemistry offers a robust alternative for predicting pKₐ values.[14][15] The method involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution using a thermodynamic cycle.

Workflow for Computational pKₐ Determination:

Caption: Thermodynamic cycle for computational pKa calculation.

Step-by-Step Methodology:

-

Structure Optimization:

-

Build the 3D structures of the neutral base (B), which is the target molecule, and its protonated form (BH⁺), where the oxetane oxygen is protonated.

-

Perform geometry optimization and frequency calculations for both species in the gas phase using an appropriate level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G* or higher). This step provides the Gibbs free energies in the gas phase (G°gas).

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform single-point energy calculations for both B and BH⁺ in a continuum solvent model (e.g., SMD or IEFPCM) that simulates an aqueous environment.[15] This yields the Gibbs free energies of solvation (ΔG°solv).

-

-

Calculation of ΔG°gas:

-

Calculate the Gibbs free energy of the deprotonation reaction in the gas phase: ΔG°gas = G°gas(B) + G°gas(H⁺) - G°gas(BH⁺)

-

The Gibbs free energy of a proton in the gas phase, G°gas(H⁺), is a known physical constant.

-

-

Calculation of ΔG°solv:

-

Calculate the Gibbs free energy of the reaction in solution using the cycle: ΔG°solv = ΔG°gas + ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺)

-

The Gibbs free energy of solvation for a proton, ΔG°solv(H⁺), is a well-established experimental value for water.

-

-

Final pKₐ Calculation:

-

Convert the Gibbs free energy in solution to a pKₐ value using the fundamental equation: pKₐ = ΔG°solv / (2.303 * RT)

-

Where R is the gas constant and T is the temperature (usually 298.15 K).

-

Self-Validation: This computational protocol is validated by first applying it to a set of known ethers with experimentally determined pKₐ values.[16] By comparing the computed and experimental results, the accuracy of the chosen level of theory and solvation model can be confirmed, lending trustworthiness to the prediction for the target molecule.

Quantitative Data and Implications

| Compound | pKₐ of Conjugate Acid (pKBH⁺) | Rationale / Reference |

| Diethyl Ether | ~ -5.1 to -6.4 | Acyclic ether, lower basicity due to lack of ring strain.[13] |

| Tetrahydrofuran (THF) | ~ -2.0 | Five-membered ring with less strain than oxetane. |

| Oxetane (unsubstituted) | Estimated ~ -2 to -4 | Higher basicity than THF due to increased ring strain.[17] |

| This compound | Predicted < -4 | The strong electron-withdrawing effect of the methacrylate group is expected to significantly reduce the basicity compared to unsubstituted oxetane. |

Conclusion and Professional Outlook

The basicity of the oxygen atom in this compound is a finely balanced property governed by competing structural and electronic factors. The inherent ring strain of the oxetane core provides a foundation of enhanced Lewis basicity compared to acyclic or larger cyclic ethers.[6][7] However, this is significantly attenuated by the powerful electron-withdrawing inductive effect of the C3-methacryloyloxymethyl substituent. The electron-donating ethyl group provides only a minor counteracting effect.

For professionals in drug development, this moderated basicity is advantageous. It means the oxetane can still act as an effective hydrogen bond acceptor in a receptor pocket—a key feature for its use as a bioisostere for carbonyl groups—without possessing a high pKₐ that could lead to undesirable off-target effects or altered pharmacokinetic profiles.[1][2]

For material scientists, understanding this basicity is critical for polymerization processes. The molecule contains both a radical-polymerizable methacrylate group and a cationically-polymerizable oxetane group.[3][18] The nucleophilicity of the oxetane oxygen, a direct consequence of its basicity, will determine its efficacy in initiating or propagating cationic ring-opening polymerization. A lower basicity implies that a stronger acidic initiator or more forcing conditions may be required compared to a more basic, unsubstituted oxetane.

The robust experimental and computational methodologies outlined herein provide a clear pathway for the precise quantification of this crucial molecular parameter, enabling a more rational design of novel therapeutics and advanced materials.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. routledge.com [routledge.com]

- 15. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 17. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 18. This compound | 37674-57-0 [chemicalbook.com]

A Senior Application Scientist's Guide to (3-Ethyloxetan-3-yl)methyl Methacrylate: Sourcing, Properties, and Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Hybrid Monomer of Unique Potential

(3-Ethyloxetan-3-yl)methyl methacrylate, often abbreviated as OxMA, is a specialized hybrid monomer that possesses both a methacrylate group and a strained oxetane ring within a single molecule. This unique structure allows it to undergo two distinct and orthogonal polymerization mechanisms: free-radical polymerization via the methacrylate double bond and cationic ring-opening polymerization (CROP) of the oxetane ring.[1] This dual-cure capability makes it a cornerstone for formulating advanced polymer networks with highly tunable properties.

The methacrylate component provides a pathway for rapid, well-understood radical polymerization, often initiated by UV light or thermal initiators. Concurrently, the oxetane ring can be opened by a cationic initiator, a process that significantly reduces volumetric shrinkage compared to conventional acrylate or methacrylate polymerization alone.[2] This low-shrinkage characteristic, combined with the excellent mechanical properties, thermal stability, and chemical resistance of the resulting polyether network, positions OxMA as a critical component in high-performance applications such as dental composites, adhesives, coatings, and 3D printing resins.[2][3]

This guide provides an in-depth analysis of OxMA, covering its commercial availability, key physicochemical properties, polymerization mechanics, and a detailed protocol for its application in photopolymerization, designed to empower researchers in leveraging its full potential.

dot```dot graph "OxMA_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

}

Figure 2: A systematic workflow for qualifying a supplier of OxMA.

PART 2: Physicochemical Properties and Polymerization Mechanics

The utility of OxMA stems directly from its molecular properties and its unique ability to undergo concurrent polymerization reactions.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 37674-57-0 | [4] |

| Molecular Formula | C₁₀H₁₆O₃ | [5] |

| Molecular Weight | 184.23 g/mol | [5] |

| Appearance | Colorless to Light Yellow Liquid | [6] |

| Density | ~1.02 g/cm³ | [7] |

| Flash Point | 93 °C | [6] |

The Dual-Cure Mechanism: A Deeper Look

The core advantage of OxMA is its hybrid cure capability. The two polymerization reactions can be initiated simultaneously or sequentially, providing exceptional control over the final network structure and properties. [8][9]

-

Free-Radical Polymerization: The methacrylate group undergoes standard free-radical addition polymerization. This is typically initiated by a photoinitiator (e.g., TPO, Ivocerin) upon exposure to UV or visible light, or by a thermal initiator. This reaction is fast but is associated with significant volumetric shrinkage.

-

Cationic Ring-Opening Polymerization (CROP): The oxetane ring is insensitive to free radicals but is highly susceptible to cationic attack. [10]A photoacid generator (PAG), such as a diaryliodonium or triarylsulfonium salt, releases a strong acid upon UV exposure, which protonates the oxygen atom of the oxetane ring. [3]This initiates a ring-opening polymerization process where the growing polymer chain attacks other monomer units. [11][12]This mechanism is known to proceed with much lower volume shrinkage compared to chain-growth polymerization of vinyl monomers. [2] dot

Figure 3: The dual-cure mechanism of OxMA leading to an IPN.

The result of this dual process is often an interpenetrating polymer network (IPN), where the distinct polymethacrylate and polyether chains are physically entangled, leading to a synergistic combination of properties. [13][14]

PART 3: Experimental Protocol and Applications

Representative Protocol: UV-Initiated Dual-Cure Polymerization

This protocol provides a starting point for researchers. The concentrations of initiators and the light exposure parameters must be optimized for specific applications and equipment.

Materials:

-

This compound (OxMA)

-

Radical Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

-

Cationic Photoinitiator (PAG): (4-methylphenyl)[4-(2-methylpropyl)phenyl]iodonium hexafluorophosphate

-

Inert mixing vessel, amber-colored to prevent premature initiation

-

UV curing system (e.g., 365 nm or 405 nm LED source)

Methodology:

-

Formulation Preparation:

-

In an amber-colored vial under subdued lighting, add OxMA monomer.

-

Add the radical photoinitiator (e.g., 0.5 wt% TPO). Mix until fully dissolved. Gentle warming (< 40°C) may be required.

-

Add the cationic photoinitiator (e.g., 1.0 wt% PAG). Mix thoroughly until a homogenous, clear solution is obtained.

-

-

Sample Preparation:

-

Dispense the formulated resin into a mold (e.g., a silicone mold for creating tensile bars) or apply it as a thin film onto a substrate.

-

-

Curing/Polymerization:

-

Place the sample under the UV light source.

-

Expose the sample to UV radiation (e.g., 100 mW/cm² for 60-120 seconds). The exact time and intensity will depend on the sample thickness and initiator system.

-

Causality Note: The choice of wavelength is critical. Some initiator systems allow for wavelength-selective curing, where the radical and cationic reactions can be triggered sequentially by using different wavelengths of light, offering further control over network formation. [8][9][15]

-

-

Post-Curing and Characterization:

-

For some systems, a post-cure thermal treatment (e.g., 1 hour at 100°C) can be beneficial to drive the polymerization to completion, especially for the cationic ring-opening process.

-

Characterize the resulting polymer for desired properties such as hardness (durometer), tensile strength, glass transition temperature (DSC or DMA), and polymerization shrinkage (densitometry).

-

Key Applications

-

Dental Restoratives: The low polymerization shrinkage of OxMA-based systems is highly desirable for dental fillings, as it reduces stress at the tooth-restoration interface, minimizing the risk of secondary caries. [14]* Advanced Coatings & Adhesives: The excellent chemical resistance and strong adhesion imparted by the polyether network make these systems suitable for protective coatings and high-performance adhesives. [2][16]* 3D Printing (Vat Photopolymerization): The rapid curing and high mechanical strength of the resulting polymers are ideal for stereolithography (SLA) and digital light processing (DLP) 3D printing technologies. [17]* Optical Materials: The formation of clear, stable networks allows for applications in optical adhesives and waveguides. [1]

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, nitrile gloves, and a lab coat. [5]* Ventilation: Handle the monomer in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [5]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, or open flames. It is a combustible liquid. The monomer is typically supplied with an inhibitor (MEHQ) to prevent spontaneous polymerization during storage.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. WO2011062070A1 - Oxetane-ring-containing (meth)acrylic acid ester compound - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 4. This compound | 37674-57-0 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Wavelength-Selective Photopolymerization of Hybrid Acrylate-Oxetane Liquid Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Hybrid acrylate‐oxetane photopolymerizable systems | Semantic Scholar [semanticscholar.org]

- 14. scribd.com [scribd.com]

- 15. Wavelength‐Selective Photopolymerization of Hybrid Acrylate‐Oxetane Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. radtech.org [radtech.org]

Methodological & Application

Application Notes and Protocols for Cationic Ring-Opening Polymerization of (3-Ethyloxetan-3-yl)methyl Methacrylate (EOMMA)

Introduction: A Monomer with Dual Functionality

(3-Ethyloxetan-3-yl)methyl methacrylate (EOMMA) is a unique hybrid monomer that presents a compelling platform for the synthesis of advanced functional polymers.[1][2][3] It possesses a strained four-membered oxetane ring, which is susceptible to cationic ring-opening polymerization (CROP), and a methacrylate group, a well-known participant in free-radical polymerization. This dual functionality allows for the creation of polymers with a polyether backbone and pendant methacrylate groups. Such macromolecules are of significant interest to researchers in drug development and materials science, offering possibilities for subsequent crosslinking, functionalization, and the design of novel drug delivery vehicles.[4][5][6]

This document provides a detailed guide to the cationic ring-opening polymerization of EOMMA, focusing on the synthesis of linear poly(this compound). It will delve into the mechanistic intricacies, provide a comprehensive experimental protocol, and outline methods for the thorough characterization of the resulting polymer.

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The CROP of oxetanes is a chain-growth polymerization driven by the relief of ring strain (approximately 107 kJ/mol).[7][8] The polymerization proceeds through three key stages: initiation, propagation, and termination. The propagating species is a tertiary oxonium ion.[8][9]

1. Initiation: The polymerization is initiated by a cationic species, typically a protonic acid or a Lewis acid, which activates the oxygen atom of the oxetane ring.[10][11][12] For instance, a strong acid can protonate the oxygen, forming a secondary oxonium ion. This is followed by the attack of a second monomer molecule to form a more stable tertiary oxonium ion, which is the active center for propagation.

2. Propagation: The propagation step involves the sequential addition of monomer molecules to the growing polymer chain. The nucleophilic oxygen of an incoming EOMMA monomer attacks one of the α-carbon atoms of the cyclic oxonium ion at the chain end. This results in the opening of the ring and the regeneration of the oxonium ion at the new chain end.[13][14] This process repeats, leading to the formation of a polyether backbone. It is crucial to select reaction conditions that favor the ring-opening of the oxetane over potential side reactions involving the methacrylate group.

3. Termination: Termination of the polymerization can occur through various mechanisms, including reaction with a nucleophile (e.g., water, alcohol), which neutralizes the cationic active center.[10] This results in a hydroxyl-terminated polymer chain.

Below is a DOT script visualizing the general mechanism for the cationic ring-opening polymerization of EOMMA.

Experimental Protocol

This protocol details the synthesis of poly(this compound) using a strong protonic acid initiator.

Materials:

-

This compound (EOMMA), stabilized with MEHQ (>98.0%)[3]

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Calcium hydride (CaH₂)

-

Argon or Nitrogen gas, high purity

-

Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried glassware)

Equipment:

-

Schlenk line or glovebox

-

Magnetic stirrer with hotplate

-

Syringes and needles

-

Rotary evaporator

-

High vacuum pump

Workflow Diagram:

Step-by-Step Procedure:

-

Monomer and Solvent Purification:

-

To remove the inhibitor, pass the EOMMA monomer through a short column of basic alumina.

-

Dry dichloromethane (DCM) by refluxing over calcium hydride (CaH₂) for at least 4 hours, followed by distillation under an inert atmosphere.

-

-

Polymerization Setup:

-

Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

-

In the flask, dissolve the purified EOMMA (e.g., 5.0 g) in anhydrous DCM to achieve the desired monomer concentration (e.g., 1 M).

-

-

Initiation:

-

Cool the monomer solution to 0 °C using an ice bath.

-

Prepare a stock solution of trifluoromethanesulfonic acid (TfOH) in anhydrous DCM (e.g., 0.1 M).

-

Using a syringe, add the required amount of the TfOH solution to the rapidly stirring monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

-

-

Polymerization:

-

Allow the reaction to proceed at 0 °C for a specified time (e.g., 24 hours). The viscosity of the solution is expected to increase as the polymerization progresses.

-

-

Termination and Polymer Isolation:

-

Terminate the polymerization by adding a small amount of methanol (e.g., 1 mL) to the reaction mixture.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh cold methanol and dry it under high vacuum to a constant weight.

-

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the successful polymerization and to determine the properties of the resulting polymer.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | To confirm the polymer structure and determine the number-average molecular weight (Mₙ) by end-group analysis. | Disappearance of the oxetane ring protons signals and appearance of new signals corresponding to the polyether backbone. The methacrylate group signals should remain intact.[15][16][17] |